molecular formula C34H48N4O4 B607256 EBI-2511

EBI-2511

Número de catálogo: B607256
Peso molecular: 576.8 g/mol
Clave InChI: NYWVSLBALKNFJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EBI-2511 es un inhibidor altamente potente y activo por vía oral de la enzima potenciadora del homólogo 2 de zeste (EZH2). EZH2 es una metiltransferasa de histonas que juega un papel crucial en la regulación de la expresión genética a través de la trimetilación de la histona H3 en la lisina 27 (H3K27me3). Este compuesto ha mostrado una promesa significativa en estudios preclínicos por su eficacia antitumoral, particularmente en cánceres asociados con mutaciones de EZH2 .

Aplicaciones Científicas De Investigación

EBI-2511 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

EBI-2511 ejerce sus efectos inhibiendo la actividad enzimática de EZH2, lo que reduce los niveles de H3K27me3. Esta inhibición conduce a la reactivación de genes supresores tumorales que de otro modo son silenciados por la metilación mediada por EZH2. Los objetivos moleculares incluyen la subunidad catalítica del complejo represivo policómbico 2 (PRC2), que es responsable de la trimetilación de la histona H3 .

Compuestos Similares:

Comparación: this compound es único en su mayor potencia y biodisponibilidad oral en comparación con otros inhibidores de EZH2. Ha mostrado una eficacia antitumoral superior en modelos preclínicos, convirtiéndolo en un candidato prometedor para su posterior desarrollo. Su capacidad para reducir significativamente los niveles de H3K27me3 de manera dependiente de la dosis lo distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

EBI-2511 plays a crucial role in biochemical reactions, particularly in the inhibition of EZH2, a histone-lysine N-methyltransferase enzyme . It significantly reduces cellular H3K27me3 levels in a dose-dependent manner . This interaction with the enzyme EZH2 leads to the inhibition of the expression of target genes, many of which could inhibit tumorigenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the transcription of target genes, such as tumor suppressor genes, by catalyzing the methylation of H3 histone of H3K27Me3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an EZH2 inhibitor, this compound binds to the EZH2 enzyme and inhibits its function, leading to a decrease in the methylation of H3K27Me3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a dose-dependent reduction in H3K27me3 levels over time . It has shown excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It displays a dose-dependent inhibition on tumor growth, resulting in significant reduction in tumor size .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the EZH2 enzyme . It interacts with this enzyme to inhibit the methylation of H3K27Me3, thereby influencing metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de EBI-2511 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada es propietaria, pero generalmente involucra el uso de técnicas avanzadas de síntesis orgánica para lograr la estructura molecular deseada. Las condiciones de reacción típicamente incluyen el uso de solventes específicos, catalizadores y controles de temperatura para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para asegurar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: EBI-2511 principalmente experimenta reacciones típicas de compuestos orgánicos, incluyendo:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, potencialmente mejorando o modificando la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .

Actividad Biológica

EBI-2511 is a potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation through histone methylation. This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations, such as non-Hodgkin's lymphoma.

Target and Mode of Action
this compound selectively inhibits EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is typically associated with gene silencing, and its inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Biochemical Pathways
The inhibition of EZH2 by this compound disrupts the normal histone methylation pathway, resulting in altered gene expression profiles that favor tumor suppression. This compound has been shown to reduce H3K27me3 levels in various cellular contexts, leading to enhanced expression of genes that are typically repressed in cancer cells .

Preclinical Efficacy

In Vivo Studies
this compound has demonstrated superior anti-tumor efficacy compared to existing EZH2 inhibitors like tazemetostat in various mouse models. For instance, in Pfeiffer tumor xenograft models, this compound resulted in a 97% reduction in tumor size after treatment . The compound was administered at doses ranging from 2.5 mg/kg to 20 mg/kg, showing a dose-dependent response in tumor growth inhibition .

Case Studies and Research Findings

Case Study: this compound vs. Tazemetostat
In a comparative study, this compound was evaluated against tazemetostat for its efficacy in reducing tumor volume and improving survival rates in mice with EZH2-mutant non-Hodgkin's lymphoma. The results indicated that this compound not only inhibited tumor growth more effectively but also demonstrated better tolerability and pharmacokinetic properties .

Table 1: Comparative Efficacy of this compound and Tazemetostat

CompoundTumor Reduction (%)Dose (mg/kg)Survival Rate (%)
This compound9720100
Tazemetostat702080

Cellular Effects

This compound affects various cellular processes including:

  • Cell Proliferation : Inhibition of EZH2 leads to reduced proliferation rates in cancer cell lines expressing mutated EZH2.
  • Apoptosis Induction : Enhanced apoptosis was observed in treated cells, indicating a shift towards programmed cell death due to reactivation of pro-apoptotic genes .

Dosage and Temporal Effects

Dosage Effects
The biological activity of this compound is highly dose-dependent. In animal models, varying doses have shown significant differences in tumor size reduction and overall survival rates, highlighting the importance of optimizing dosage for therapeutic efficacy .

Temporal Effects
In laboratory settings, this compound demonstrated a time-dependent reduction of H3K27me3 levels, indicating that prolonged exposure enhances its inhibitory effects on EZH2 activity .

Propiedades

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EBI-2511
Reactant of Route 2
Reactant of Route 2
EBI-2511
Reactant of Route 3
Reactant of Route 3
EBI-2511
Reactant of Route 4
Reactant of Route 4
EBI-2511
Reactant of Route 5
Reactant of Route 5
EBI-2511
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
EBI-2511
Customer
Q & A

Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?

A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?

A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.

Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?

A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.